![molecular formula C22H20N4O2 B2448054 N-(3-甲基苯基)-2-{2-[3-(4-甲基苯基)-1,2,4-恶二唑-5-基]-1H-吡咯-1-基}乙酰胺 CAS No. 1260628-22-5](/img/structure/B2448054.png)
N-(3-甲基苯基)-2-{2-[3-(4-甲基苯基)-1,2,4-恶二唑-5-基]-1H-吡咯-1-基}乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” is a complex organic molecule. It contains several functional groups, including an amide, a pyrrole, and an oxadiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple aromatic rings and heterocycles. The presence of these functional groups could influence the compound’s reactivity and physical properties .科学研究应用
计算和药理评价
- 杂环化合物的潜力: 研究集中在杂环化合物如 1,3,4-恶二唑和吡唑衍生物的计算和药理潜力上。这些化合物,包括指定化学结构的变化,已经评估了它们与表皮生长因子受体 (EGFR)、微管蛋白和酶 COX-2 和 5-LOX 等各种靶标的结合亲和力。它们已被研究其毒性、肿瘤抑制、自由基清除、镇痛和抗炎潜力 (Faheem, 2018)。
抗炎活性
- 取代的 1,3,4-恶二唑: 已经合成并显示出显着的抗炎活性的各种取代的 1,3,4-恶二唑。测试了这些化合物减少炎症的能力,发现它们在不同程度上有效,表明它们在治疗炎症相关疾病中的潜在用途 (Nargund, Reddy, & Hariprasad, 1994)。
配位配合物和抗氧化活性
- 配位配合物: 吡唑-乙酰胺衍生物已被用于合成具有显着抗氧化活性的配位配合物。这些配合物已使用各种光谱方法表征,并显示出相当大的抗氧化特性,这可能有利于对抗氧化应激相关疾病 (Chkirate et al., 2019)。
抗菌和溶血活性
- 抗菌特性: 已制备了一系列 2-[[5-烷基/芳基烷基-1,3,4-恶二唑-2-基]硫]-N-[4-(4-吗啉基)苯基]乙酰胺,并评估了它们的抗菌和溶血活性。这些化合物对选定的微生物物种表现出不同程度的有效性,表明它们作为抗菌剂的潜力 (Gul et al., 2017)。
癌症研究和抑制作用
- 癌细胞抑制: 已合成并评估了新型恶二唑衍生物作为塌陷反应介导蛋白 1 (CRMP 1) 的抑制剂,显示出作为小肺癌治疗的潜力。这些化合物显示出对癌细胞生长的显着抑制,突出了它们在癌症治疗中的潜力 (Panchal, Rajput, & Patel, 2020)。
结构分析和抗肿瘤活性
- 抗肿瘤剂: 已经进行了包括与指定化合物类似的各种衍生物的合成和评估,显示出显着的抗肿瘤活性。这些化合物被合成和表征,其中一些在对抗癌症方面显示出比标准参考药物更有效的结果 (Alqasoumi et al., 2009)。
作用机制
Target of Action
It is known that the compound belongs to the class of organic compounds known as hybrid peptides . These compounds typically interact with various proteins and enzymes in the body, altering their function and leading to various downstream effects.
Mode of Action
These interactions can alter the conformation and function of the target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
The downstream effects of these processes can vary widely depending on the specific targets and the cellular context .
Pharmacokinetics
Like other hybrid peptides, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces . These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on its classification as a hybrid peptide, it is likely to alter the function of its target proteins or enzymes, leading to changes in cellular processes such as signal transduction, immune response, and cell growth and differentiation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s structure and function, and hence its interaction with its targets . Furthermore, the compound’s stability and efficacy can be affected by storage conditions, with factors such as light, heat, and humidity potentially leading to degradation .
安全和危害
未来方向
属性
IUPAC Name |
N-(3-methylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-8-10-17(11-9-15)21-24-22(28-25-21)19-7-4-12-26(19)14-20(27)23-18-6-3-5-16(2)13-18/h3-13H,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDLCYURRYTPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

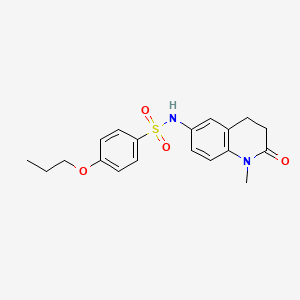
![8-((3-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2447975.png)
![6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2447976.png)



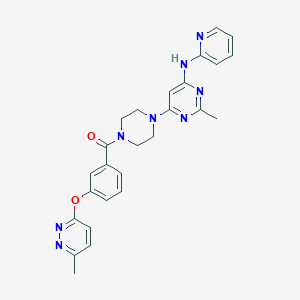
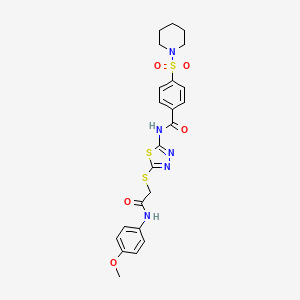
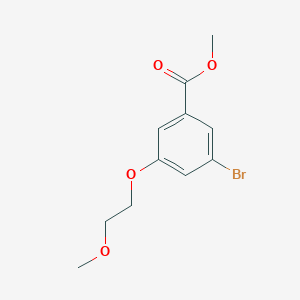
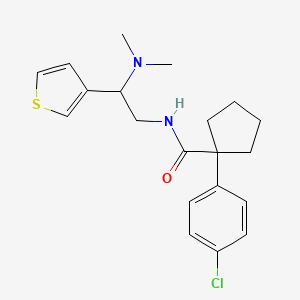
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2447988.png)

![3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2447992.png)
![2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2447994.png)